molecular formula C16H12Cl2N4OS B11997631 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11997631
M. Wt: 379.3 g/mol
InChI Key: CIDAKVVBHFQRLI-DJKKODMXSA-N
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Description

4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions to form the Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to inhibit specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique reactivity due to the presence of the 2,3-dichlorophenyl group. This structural feature enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c1-23-12-7-5-10(6-8-12)15-20-21-16(24)22(15)19-9-11-3-2-4-13(17)14(11)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

CIDAKVVBHFQRLI-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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